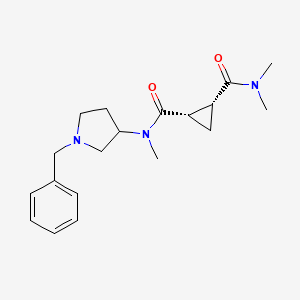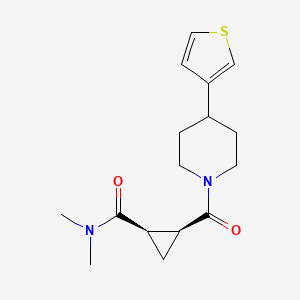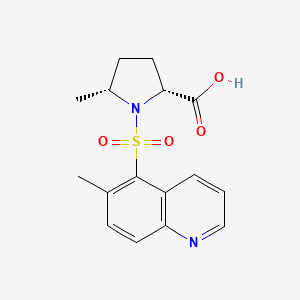
(2R,5R)-1-(2-chloro-4-cyanophenyl)sulfonyl-5-methylpyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,5R)-1-(2-chloro-4-cyanophenyl)sulfonyl-5-methylpyrrolidine-2-carboxylic acid, commonly known as CCMS, is a chemical compound that has been used in scientific research for its potential therapeutic applications. CCMS is a sulfonylurea derivative that has been synthesized using various methods.
作用機序
CCMS inhibits the activity of the SUR1 subunit of the KATP channel, which leads to an increase in insulin secretion from pancreatic beta cells. This inhibition also leads to a decrease in the activity of the KATP channel in neurons, which results in the opening of the voltage-gated calcium channels and an increase in intracellular calcium levels. This increase in calcium levels activates various signaling pathways, leading to neuroprotective effects.
Biochemical and Physiological Effects:
CCMS has been found to increase insulin secretion from pancreatic beta cells, leading to a decrease in blood glucose levels. It has also been found to have neuroprotective effects in various neurological disorders by reducing inflammation, oxidative stress, and apoptosis.
実験室実験の利点と制限
CCMS has the advantage of being a selective inhibitor of the SUR1 subunit of the KATP channel, making it a potential therapeutic option for type 2 diabetes mellitus and various neurological disorders. However, CCMS has limitations in terms of its toxicity and bioavailability, which need to be addressed before it can be used as a therapeutic agent.
将来の方向性
There are several future directions for CCMS research. One direction is to improve the bioavailability and pharmacokinetics of CCMS to increase its therapeutic potential. Another direction is to study the effects of CCMS in various animal models of type 2 diabetes mellitus and neurological disorders. Further research is also needed to understand the molecular mechanisms underlying the neuroprotective effects of CCMS. Additionally, the potential use of CCMS as a therapeutic agent for other diseases such as cancer and inflammation needs to be explored.
合成法
CCMS has been synthesized using various methods. One of the commonly used methods is the reaction of 2-chloro-4-cyanophenylsulfonyl chloride with (2R,5R)-5-methylpyrrolidine-2-carboxylic acid in the presence of a base. Another method involves the reaction of 2-chloro-4-cyanophenylsulfonyl isocyanate with (2R,5R)-5-methylpyrrolidine-2-carboxylic acid. The synthesized CCMS is purified using column chromatography or recrystallization.
科学的研究の応用
CCMS has been studied for its potential therapeutic applications. It has been found to have an inhibitory effect on the activity of the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel. This inhibition leads to an increase in insulin secretion from pancreatic beta cells, making it a potential therapeutic option for type 2 diabetes mellitus. CCMS has also been studied for its potential neuroprotective effects in various neurological disorders such as traumatic brain injury, stroke, and Alzheimer's disease.
特性
IUPAC Name |
(2R,5R)-1-(2-chloro-4-cyanophenyl)sulfonyl-5-methylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O4S/c1-8-2-4-11(13(17)18)16(8)21(19,20)12-5-3-9(7-15)6-10(12)14/h3,5-6,8,11H,2,4H2,1H3,(H,17,18)/t8-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSOGSCUAHZRKQ-LDYMZIIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1S(=O)(=O)C2=C(C=C(C=C2)C#N)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](N1S(=O)(=O)C2=C(C=C(C=C2)C#N)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-[[(1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carbonyl]amino]-3-methylphenoxy]acetic acid](/img/structure/B7338825.png)
![(1R,2R)-2-[[2-(pyrrolidine-1-carbonylamino)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7338826.png)
![(1R,2R)-2-[1-(5-phenyl-1H-imidazol-2-yl)propylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7338835.png)
![[4-(4-fluorophenyl)piperazin-1-yl]-[(2R,3R)-2-pyridin-4-yloxolan-3-yl]methanone](/img/structure/B7338843.png)
![(3R)-N-cyclopropyl-2-[(2,4-difluorophenyl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7338854.png)
![(3R)-N-cyclopropyl-2-[(2-methylpyridin-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7338855.png)
![(3R)-N-cyclopropyl-2-[(3-ethyltriazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7338874.png)

![(2R,3R)-N-[2-(dimethylamino)pyridin-4-yl]-2-pyridin-4-yloxolane-3-carboxamide](/img/structure/B7338886.png)
![(3R,5S)-5-(methoxymethyl)-1-[2-(4-methylphenyl)ethyl]pyrrolidin-3-ol](/img/structure/B7338889.png)
![[4-(3-Methoxypyridin-4-yl)piperazin-1-yl]-(4-methylcyclohexyl)methanone](/img/structure/B7338897.png)



